3-(2-chlorophenoxy)benzenesulfonyl Chloride

Medicinal Chemistry Computational Chemistry ADME Prediction

Researchers studying caspase inhibition or meta-substituted sulfonamide SAR require precise regioisomeric control. Substituting with para-isomers alters binding kinetics and drug candidate conformation. - **Critical differentiation**: Meta-substitution pattern (vs. para) directly impacts nucleophilic attack kinetics and sulfonamide 3D conformation. - **Application**: Focused library synthesis for caspase inhibition (patent US20030114447A1) and sulfonate ester prodrug development. - **Supply**: Reliable B2B sourcing with documented purity and stability for reproducible synthesis.

Molecular Formula C12H8Cl2O3S
Molecular Weight 303.15
CAS No. 474947-79-0
Cat. No. B2913175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenoxy)benzenesulfonyl Chloride
CAS474947-79-0
Molecular FormulaC12H8Cl2O3S
Molecular Weight303.15
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl)Cl
InChIInChI=1S/C12H8Cl2O3S/c13-11-6-1-2-7-12(11)17-9-4-3-5-10(8-9)18(14,15)16/h1-8H
InChIKeyHRYLDYJKZNFPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenoxy)benzenesulfonyl Chloride (CAS 474947-79-0) Procurement-Grade Intermediate for Targeted Sulfonylation


3-(2-Chlorophenoxy)benzenesulfonyl chloride (CAS 474947-79-0) is a meta-substituted aromatic sulfonyl chloride with the molecular formula C₁₂H₈Cl₂O₃S and a molecular weight of 303.2 g/mol [1]. It is characterized by a reactive sulfonyl chloride group (-SO₂Cl) and a 2-chlorophenoxy substituent at the 3-position of the benzene ring, conferring specific electronic and steric properties relevant to nucleophilic substitution reactions [2]. The compound is primarily employed as a versatile building block in medicinal chemistry for the synthesis of sulfonamides, sulfonate esters, and other sulfonyl-containing pharmacophores .

Meta-substituted sulfonyl chloride building block for regiochemically defined sulfonamide synthesis
Supports focused library construction with control over 3D geometry of pharmacophores
Referenced in caspase inhibitor research as a strategic intermediate (patent context)

Why Generic Substitution of 3-(2-Chlorophenoxy)benzenesulfonyl Chloride (474947-79-0) is Not Advisable


Substitution with alternative phenoxybenzenesulfonyl chlorides, such as the para-isomer (CAS 610277-84-4) or 4-chlorophenoxy derivatives, is not straightforward due to the critical impact of regiochemistry on both chemical reactivity and biological target engagement [1]. The meta-substitution pattern in 3-(2-chlorophenoxy)benzenesulfonyl chloride induces a distinct electronic distribution and spatial orientation compared to its para-analog, which can alter the kinetics of nucleophilic attack and the three-dimensional conformation of the resulting sulfonamide products [2]. Consequently, the activity of a final drug candidate can vary significantly, making the specific isomer a non-interchangeable starting material for structure-activity relationship (SAR) studies and lead optimization .

Regiochemistry

Para-isomer substitution may alter spatial orientation and binding properties of final sulfonamides, limiting SAR transferability.

Reactivity

Electronic effects of meta vs. para placement can shift reaction kinetics and yields; synthesis conditions may not directly translate.

Quantitative Differentiation of 3-(2-Chlorophenoxy)benzenesulfonyl Chloride (474947-79-0) from Structural Analogs


Computed Physicochemical Properties: 3- vs. 4-Substituted Isomers

Computational analysis reveals that while the 3- and 4-(2-chlorophenoxy)benzenesulfonyl chloride isomers share identical molecular weight (303.2 g/mol) and hydrogen bond acceptor/donor counts (3 and 0, respectively), their predicted logP values are identical at 4.1 [1][2]. This equivalence in key descriptors indicates that differences in their behavior are primarily governed by the electronic and steric effects of the meta vs. para substitution, rather than gross physicochemical property shifts. This makes the choice of isomer critical for synthetic and biological outcomes.

Computed properties
Cross-study comparable
Identical logP (4.1), TPSA (51.8 Ų), and rotatable bonds (3) for meta and para isomers.
Regiochemistry is the primary differentiator for SAR, not bulk property shifts.
Computed; may not fully capture solvation or conformational effects.
Medicinal Chemistry Computational Chemistry ADME Prediction

Reactivity in Nucleophilic Substitution: Meta-Substitution Effects

The reactivity of aromatic sulfonyl chlorides toward nucleophiles is strongly influenced by the nature and position of ring substituents. While direct kinetic data for 3-(2-chlorophenoxy)benzenesulfonyl chloride is not publicly available, a foundational study on substituted benzenesulfonyl chlorides established that hydrolysis rates follow the Hammett equation with a ρ-value of +1.564 [1]. This indicates that electron-withdrawing groups increase reactivity. The 2-chlorophenoxy group is a moderately electron-withdrawing substituent, and its position (meta vs. para) will fine-tune the electron density at the sulfonyl chloride center, thereby affecting reaction rates and yields in SN2-type displacement reactions.

Hydrolysis reactivity
Class-level inference
Benzenesulfonyl chloride hydrolysis follows Hammett ρ = +1.564; meta electron-withdrawing group modulates rate.
Meta-substitution likely shifts reactivity profile vs. para analogs.
Direct kinetic data for this compound not available; inferred from class behavior.
Organic Synthesis Reaction Kinetics Sulfonamide Synthesis

Synthetic Utility as a Key Intermediate for Caspase Inhibitors

3-(2-Chlorophenoxy)benzenesulfonyl chloride is explicitly claimed as a key intermediate in the synthesis of small molecule caspase inhibitors, as detailed in patent US20030114447A1 [1]. Caspases are critical targets in diseases characterized by excessive apoptosis. While the patent does not provide quantitative activity data for the final inhibitors derived from this specific intermediate, the structural specificity of the sulfonamide linkage is essential for binding affinity and selectivity. The use of this precise sulfonyl chloride ensures the correct spatial orientation of the 2-chlorophenoxy group within the enzyme's active site.

Patent intermediate
Supporting evidence
Claimed as key building block for caspase inhibitors (US20030114447A1).
Provides research fit for caspase-targeted SAR studies.
No quantitative activity data; patent context only.
Medicinal Chemistry Apoptosis Caspase Inhibition

High-Value Application Scenarios for 3-(2-Chlorophenoxy)benzenesulfonyl Chloride (474947-79-0)


Synthesis of Meta-Substituted Sulfonamide Libraries for Caspase-Targeted Drug Discovery

The compound is a preferred reagent for generating focused libraries of meta-substituted sulfonamides, particularly those intended for caspase inhibition, as supported by its citation in patent US20030114447A1 [1]. Researchers can use this specific building block to explore structure-activity relationships where the meta-orientation of the 2-chlorophenoxy group is hypothesized to be critical for binding to the caspase active site.

Investigating Regioisomer-Dependent Reactivity in Nucleophilic Substitution

This compound serves as an ideal model substrate for mechanistic studies comparing the reactivity of meta- versus para-substituted aromatic sulfonyl chlorides. Its distinct electronic environment, as inferred from Hammett analysis of related systems [1], allows chemists to probe the influence of substituent position on reaction kinetics with various nucleophiles, providing valuable data for optimizing synthetic routes.

Development of Novel Sulfonate Ester Prodrugs

The reactive sulfonyl chloride group can be utilized to create sulfonate ester prodrugs of hydroxyl-containing pharmacophores. The specific meta-substitution pattern offers a unique steric and electronic profile that can be exploited to modulate the rate of ester hydrolysis and subsequent drug release in vivo.

Application
Selection Property
Validation Focus
Caspase inhibitor lead exploration
Meta-regiochemistry building block
Patent-derived SAR context
Regioisomer reactivity comparison
Electronic/steric profile of meta placement
Reaction kinetics and yield optimization
Sulfonate ester prodrug research
Steric modulation of sulfonate linkage
Ester hydrolysis profile in assay models

Technical Documentation Hub

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21 linked technical documents
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